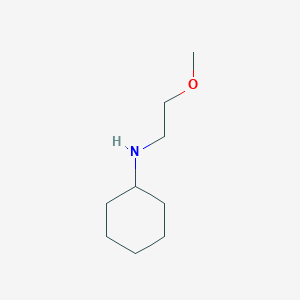

N-(2-Methoxyethyl)cyclohexanamine

Overview

Description

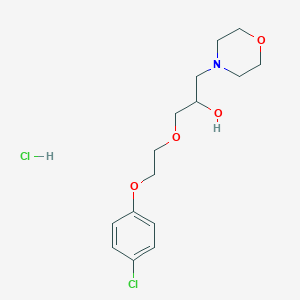

N-(2-Methoxyethyl)cyclohexanamine is a chemical compound with the molecular formula C9H19NO . It is used in various chemical reactions and has several applications in the field of chemistry .

Relevant Papers A relevant paper titled “Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides” discusses the preparation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones on the basis of N-hydroxy-N-(2-oxoalkyl)amides . The paper could provide valuable insights into the chemical behavior of compounds similar to N-(2-Methoxyethyl)cyclohexanamine .

Scientific Research Applications

Analytical Characterization and Detection in Biological Matrices

- Research Context: N-(2-Methoxyethyl)cyclohexanamine has been studied in the context of analytical chemistry, particularly for its detection and characterization in biological samples. For instance, a study by De Paoli et al. (2013) focused on the analytical profiles of related arylcyclohexylamines, including N-(2-Methoxyethyl)cyclohexanamine, in blood, urine, and vitreous humor. They developed and validated a robust, accurate, and precise method for qualitative and quantitative analysis using liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Structural Characterization

- Crystallography and Molecular Structure: The compound has been the subject of structural studies. Li et al. (2017) reported on the synthesis and structural characterization of a related compound, highlighting the importance of X-ray diffraction in understanding its molecular structure (Li et al., 2017).

Pharmacological Profile

- Interaction with NMDA Receptor: Roth et al. (2013) investigated the pharmacological profiles of N-(2-Methoxyethyl)cyclohexanamine and related compounds, finding that they are high-affinity ligands for the glutamate NMDA receptor. This research is significant in understanding the compound's potential effects on the brain and its mechanisms of action (Roth et al., 2013).

Metabolism and Toxicological Detection

- Metabolic Pathways in Humans and Animals: The metabolism and toxicological detection of N-(2-Methoxyethyl)cyclohexanamine have been explored in studies such as those by Sauer et al. (2008), which investigated its metabolic pathways in rats and its detectability in urine using various chromatographic techniques (Sauer et al., 2008).

Thermodynamic Properties

- Vapor Pressures and Enthalpies: Verevkin and Emel̀yanenko (2015) focused on the thermodynamic properties of cyclohexanamines, including vapor pressures and molar enthalpies of vaporization. Such studies are essential for understanding the physical and chemical properties of these compounds (Verevkin & Emel̀yanenko, 2015).

Synthesis and Isolation Techniques

- Methods for Isolating Stereoisomers: Furegati and Nocito (2017) described a method for isolating specific enantiomers of cyclohexanamine derivatives, which can be critical for pharmaceutical applications and research (Furegati & Nocito, 2017).

properties

IUPAC Name |

N-(2-methoxyethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-7-10-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNWJJLFZFNSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyethyl)cyclohexanamine | |

CAS RN |

55611-82-0 | |

| Record name | N-(2-methoxyethyl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)